Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate
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Overview
Description
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O3. It is known for its unique structure, which includes a quinazoline core, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate typically involves the reaction of anthranilic acid derivatives with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic anhydride, at elevated temperatures to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Various nucleophiles; conditionsdepends on the nucleophile and the functional group being replaced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Shares the quinazoline core but lacks the specific functional groups present in Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate.
2-Oxo-1,2-dihydroquinazoline: Similar structure but without the methyl and carboxylate groups.
Methyl 2-hydroxyquinazoline-6-carboxylate: A closely related compound with a hydroxyl group instead of an oxo group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-oxo-1H-quinazoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9(13)6-2-3-8-7(4-6)5-11-10(14)12-8/h2-5H,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSDYHBZUMPZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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